molecular formula C18H21ClN4O3S2 B6586778 N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1030116-80-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B6586778
CAS No.: 1030116-80-3
M. Wt: 441.0 g/mol
InChI Key: GDJRQPZHCMMMRW-UHFFFAOYSA-N
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Description

N-(5-Chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a sulfur-containing acetamide derivative characterized by a 5-chloro-2,4-dimethoxyphenyl group linked via an acetamide bridge to a pyrazine ring substituted with thiomorpholine. This compound is structurally designed to combine aromatic, heterocyclic, and sulfur-based motifs, which are frequently associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3S2/c1-25-14-10-15(26-2)13(9-12(14)19)22-16(24)11-28-18-17(20-3-4-21-18)23-5-7-27-8-6-23/h3-4,9-10H,5-8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJRQPZHCMMMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CSC2=NC=CN=C2N3CCSCC3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide (CAS Number: 1030116-80-3) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21ClN4O3S2C_{18}H_{21}ClN_{4}O_{3}S_{2}, with a molecular weight of 441.0 g/mol. The compound features a complex structure that includes a chloro-substituted aromatic ring, methoxy groups, and a thiomorpholine moiety attached to a pyrazine ring.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study found that derivatives with similar structures showed potent activity against various bacterial strains, suggesting that this compound may also possess antimicrobial effects.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli12.5 µg/mL
Compound BS. aureus6.25 µg/mL
N-(5-chloro...)TBDTBD

Inhibition of Enzymatic Activity

The compound has been evaluated for its ability to inhibit specific enzymes involved in pathogenic processes. For instance, it was screened against the Type III Secretion System (T3SS), which is crucial for the virulence of several pathogens. Preliminary results indicate that it may inhibit T3SS-mediated activities in a concentration-dependent manner.

Case Studies and Research Findings

  • Screening for T3SS Inhibition :
    A dissertation highlighted the screening of compounds for their ability to inhibit T3SS in C. rodentium. The results suggested that N-(5-chloro...) could potentially inhibit this secretion system without exhibiting cytotoxicity at concentrations up to 50 µM .
  • Cytotoxicity Assays :
    In cytotoxicity assays conducted on mammalian cell lines, N-(5-chloro...) demonstrated low toxicity levels, indicating a favorable safety profile for further development as an antimicrobial agent .
  • Selectivity Studies :
    Comparative studies with other known inhibitors revealed that N-(5-chloro...) has selective inhibition properties, which could lead to fewer side effects compared to non-selective agents .

Comparison with Similar Compounds

Pyrazine vs. Pyrimidine/Triazole/Oxadiazole Derivatives

Compound Example Heterocycle Type Key Observations Reference IDs
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine Pyrimidine’s planar structure may enhance DNA intercalation potential.
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (Compound 38) Triazole Triazole’s polarity and hydrogen-bonding capacity correlate with antimicrobial MIC values (e.g., 12.5–25 μg/mL) .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) Oxadiazole Oxadiazole derivatives in showed LOX inhibition (IC₅₀: 8t = 45 μM) and α-glucosidase inhibition .

Key Insights :

  • Pyrazine-thiomorpholine systems (target compound) may offer improved solubility due to thiomorpholine’s sulfur atom, which can participate in hydrogen bonding.
  • Triazole derivatives () exhibit notable antimicrobial activity, suggesting that the target compound’s pyrazine core could be optimized for similar applications by introducing electron-withdrawing groups .
  • Oxadiazole -based compounds () demonstrate enzyme inhibition, highlighting the impact of heterocycle choice on target selectivity .

Physicochemical Properties

  • Molecular Weight : The target compound (~465.9 g/mol) falls within the typical range for drug-like molecules (<500 g/mol), comparable to analogues in (379–428 g/mol) .
  • Solubility : Thiomorpholine’s sulfur atom and pyrazine’s nitrogen atoms may enhance aqueous solubility compared to purely aromatic systems (e.g., ’s furyl-oxadiazole derivative) .
  • Stability : S-Alkylation products () are generally stable under physiological conditions, as confirmed by NMR and mass spectral characterization .

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